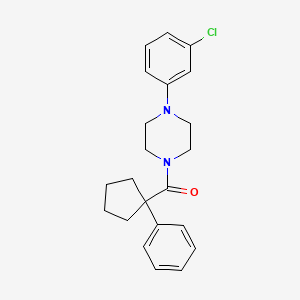4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone
CAS No.: 1024379-33-6
Cat. No.: VC6760483
Molecular Formula: C22H25ClN2O
Molecular Weight: 368.91
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1024379-33-6 |
|---|---|
| Molecular Formula | C22H25ClN2O |
| Molecular Weight | 368.91 |
| IUPAC Name | [4-(3-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
| Standard InChI | InChI=1S/C22H25ClN2O/c23-19-9-6-10-20(17-19)24-13-15-25(16-14-24)21(26)22(11-4-5-12-22)18-7-2-1-3-8-18/h1-3,6-10,17H,4-5,11-16H2 |
| Standard InChI Key | UJSPOPAOMWKLQW-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 4-(3-chlorophenyl)piperazin-1-ylmethanone, reflecting its three primary structural components:
-
Cyclopentyl ketone backbone: A five-membered cyclopentane ring fused to a ketone functional group.
-
Phenyl substituent: A benzene ring attached to the cyclopentyl moiety.
-
4-(3-Chlorophenyl)piperazine: A piperazine ring substituted at the 4-position with a 3-chlorophenyl group.
The chlorine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Physicochemical Properties
Key physicochemical properties derived from experimental and computational data include:
The compound’s low polarity, attributed to its aromatic and aliphatic hydrocarbon components, suggests limited miscibility with water. The ketone and piperazine groups may participate in hydrogen bonding, influencing its solubility profile .
Applications in Research
Medicinal Chemistry
-
Lead Compound Optimization: The piperazine scaffold is a common pharmacophore in drug discovery, particularly for antipsychotics and antidepressants.
-
Structure-Activity Relationship (SAR) Studies: Modifications to the cyclopentyl or phenyl groups could elucidate critical binding interactions .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume